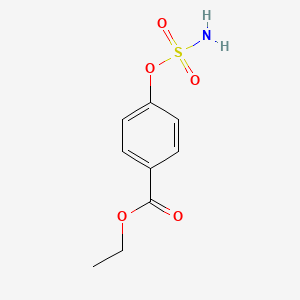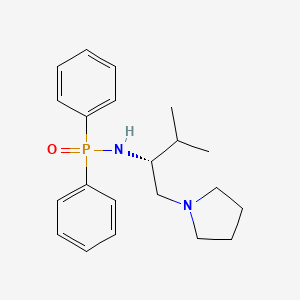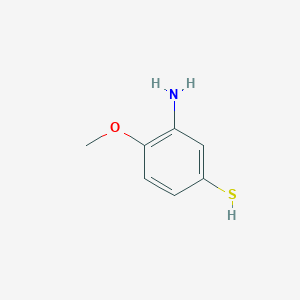
3-Amino-4-methoxybenzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-methoxybenzenethiol: is an organic compound with the molecular formula C7H9NOS It is a derivative of benzenethiol, characterized by the presence of an amino group (-NH2) at the third position and a methoxy group (-OCH3) at the fourth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methoxybenzenethiol typically involves the following steps:
Nitration: The starting material, 4-methoxybenzenethiol, undergoes nitration to introduce a nitro group at the third position.
Purification: The final product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-4-methoxybenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group (-NH2) can be further reduced to form amines.
Substitution: The methoxy group (-OCH3) can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles under basic conditions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-Amino-4-methoxybenzenethiol is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions due to its thiol group, which can form covalent bonds with cysteine residues in proteins.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 3-Amino-4-methoxybenzenethiol involves its ability to interact with various molecular targets through its functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
3-Methoxybenzenethiol: Lacks the amino group, making it less reactive in certain biological contexts.
4-Amino-2-methoxybenzenethiol: Similar structure but with different substitution pattern, leading to different reactivity and applications.
Uniqueness: 3-Amino-4-methoxybenzenethiol is unique due to the presence of both amino and methoxy groups on the benzene ring, providing a versatile platform for various chemical reactions and applications. Its ability to form covalent bonds with proteins and participate in multiple types of chemical reactions makes it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C7H9NOS |
|---|---|
Peso molecular |
155.22 g/mol |
Nombre IUPAC |
3-amino-4-methoxybenzenethiol |
InChI |
InChI=1S/C7H9NOS/c1-9-7-3-2-5(10)4-6(7)8/h2-4,10H,8H2,1H3 |
Clave InChI |
PNXZHCCTUCBPIN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(((4-Methylbenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13919174.png)
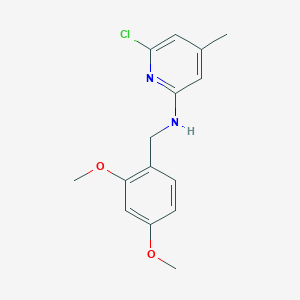

![5,6-Dichloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13919187.png)
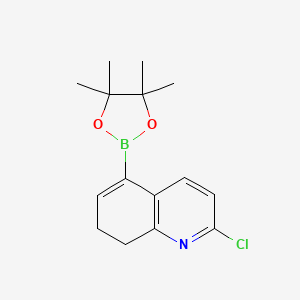

![6-bromo-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B13919205.png)




